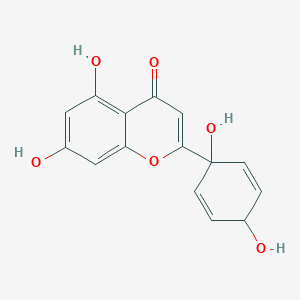
Protoapigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protoapigenin is a naturally occurring flavonoid, specifically a derivative of apigenin. It is part of the protoflavone class, which is characterized by a non-aromatic B-ring and a hydroxyl group at C-10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Protoapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of this compound from plant sources such as Macrothelypteris torresiana . The separation is typically performed on a C18 column with gradient elution using methanol and water .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using chromatographic techniques. The use of ultrasonic-assisted extraction has been reported to be effective in obtaining high yields of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Protoapigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, methylation of this compound can lead to the formation of acacetin, which exhibits improved bioavailability .
Wissenschaftliche Forschungsanwendungen
Protoapigenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing other flavonoid derivatives with potential therapeutic properties.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer.
Wirkmechanismus
Protoapigenin exerts its effects primarily through the induction of oxidative stress and the activation of MAPK pathways. It leads to the generation of reactive oxygen species (ROS) and the inhibition of glutathione S-transferase π (GSTpi), resulting in the activation of c-Jun N-terminal kinase (JNK) and subsequent apoptosis in cancer cells . The α, β-unsaturated ketone moiety in the structure of this compound is believed to play a crucial role in its thiol-reacting effect .
Vergleich Mit ähnlichen Verbindungen
Protoapigenin is unique among flavonoids due to its non-aromatic B-ring and specific hydroxylation pattern. Similar compounds include:
Protoapigenone: Another derivative of apigenin with significant antitumor activity.
Apigenin: A widely studied flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties.
Kaempferol: A flavonoid with similar biological activities but differing in its hydroxylation pattern.
This compound stands out due to its potent anticancer activity and unique structural features that contribute to its biological effects.
Eigenschaften
Molekularformel |
C15H12O6 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |
InChI-Schlüssel |
BXZYQTCXZAHTCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


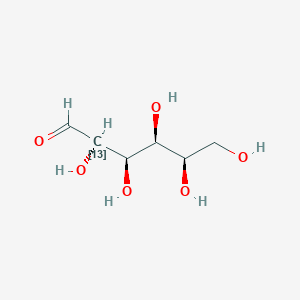
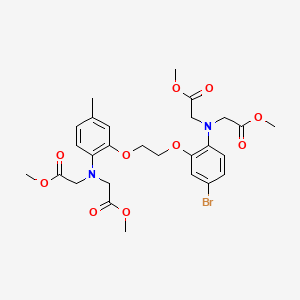
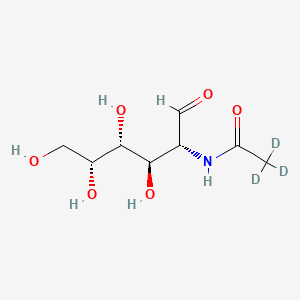
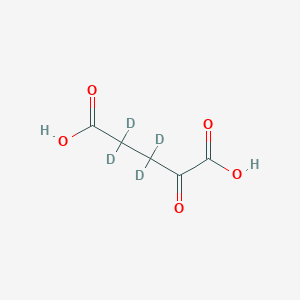


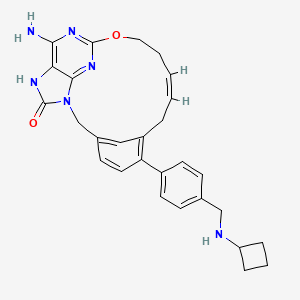
![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)

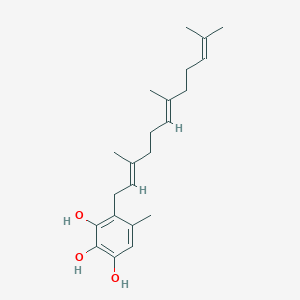

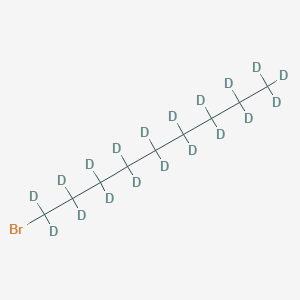
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
